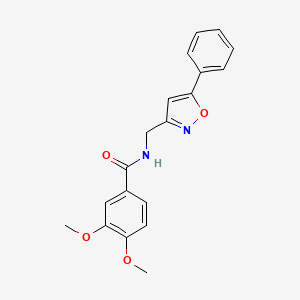
3,4-dimethoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3,4-dimethoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups, including an amide group (-CONH2), an isoxazole ring (a five-membered ring with one oxygen atom and one nitrogen atom), and two methoxy groups (-OCH3) attached to a benzene ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized starting from the corresponding carboxylic acids or acid chlorides, which are then reacted with the appropriate amine . The isoxazole ring can be formed through several methods, including the reaction of hydroxylamine with α,β-unsaturated ketones .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amide group might undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine. The isoxazole ring could potentially undergo reactions at the carbon adjacent to the oxygen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally .科学的研究の応用
Synthesis and Characterization
Compounds with structures similar to 3,4-dimethoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide have been synthesized and characterized to explore their potential applications in various fields, including pharmaceuticals and materials science. For instance, the synthesis of novel benzamide compounds starting from dimethoxybenzoic acid and amine derivatives has been reported, highlighting their antioxidant and antibacterial activities (Yakan et al., 2020). This suggests that derivatives of the compound could also exhibit similar bioactivities, making them potential candidates for further pharmaceutical research.
Antimicrobial and Antioxidant Activities
The exploration of benzamide derivatives for their antimicrobial and antioxidant properties indicates a promising area of application for this compound. For example, new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides have shown effective total antioxidant, free radical scavenging, and metal chelating activity, alongside in vitro antibacterial activity against various bacteria (Yakan et al., 2020). This implies that this compound could be investigated for similar biological activities.
Pharmacological Applications
Research on structurally related compounds suggests potential pharmacological applications. Compounds possessing dimethoxybenzamide structures have been evaluated for their pharmacological properties, including antipsychotic, anti-inflammatory, and analgesic activities. This points towards the possibility of this compound serving as a lead compound in the development of new therapeutic agents (Gabriele et al., 2006; Abu‐Hashem et al., 2020).
Materials Science
In materials science, aromatic polyamides containing oxadiazole or benzonitrile units, similar in structural motif to the benzamide , have been developed for their thermal stability and ability to form thin flexible films. This suggests a potential application of this compound in the synthesis of new polymeric materials with specific optical or mechanical properties (Sava et al., 2003).
作用機序
The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, many isoxazole derivatives have been found to have various biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
将来の方向性
Future research could explore the potential applications of this compound in various fields, such as medicine or materials science, based on its chemical structure and properties. Further studies could also investigate its synthesis and reactivity to develop more efficient methods for its production and use .
特性
IUPAC Name |
3,4-dimethoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-16-9-8-14(10-18(16)24-2)19(22)20-12-15-11-17(25-21-15)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCNXZSVYSSBFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
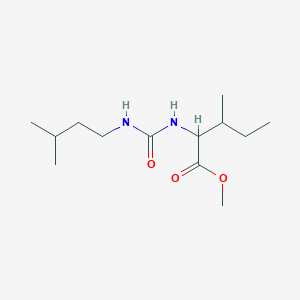
![N-(4-bromophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2432652.png)
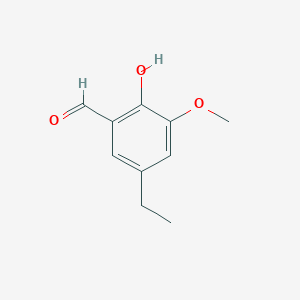

![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2432659.png)
![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2432660.png)
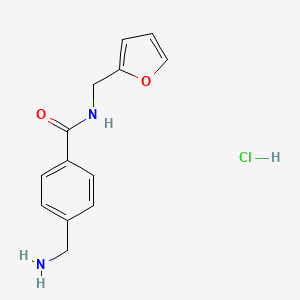
![4-ethyl-N-(4-fluoro-2-methylphenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2432662.png)
![4-[(3,4-dimethylphenyl)sulfonyl]-N,N-diethyl-1-piperazinecarboxamide](/img/structure/B2432664.png)
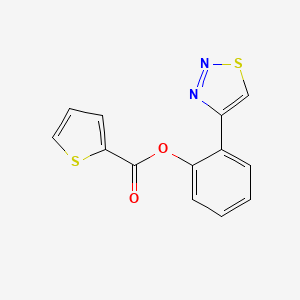
![1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2432668.png)



